molecular formula C20H10Cl2N4O3S2 B261471 N,N'-1,2,5-oxadiazole-3,4-diylbis(3-chloro-1-benzothiophene-2-carboxamide)

N,N'-1,2,5-oxadiazole-3,4-diylbis(3-chloro-1-benzothiophene-2-carboxamide)

Cat. No. B261471
M. Wt: 489.4 g/mol
InChI Key: YTKSSZGYMRPJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2,5-oxadiazole-3,4-diylbis(3-chloro-1-benzothiophene-2-carboxamide) is a chemical compound that has gained attention due to its potential applications in scientific research. The compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diylbis(3-chloro-1-benzothiophene-2-carboxamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, indicating that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N,N'-1,2,5-oxadiazole-3,4-diylbis(3-chloro-1-benzothiophene-2-carboxamide) has been shown to have a range of biochemical and physiological effects. In addition to its potential as an anticancer agent, the compound has been shown to have anti-inflammatory and antiviral properties. Studies have also suggested that the compound may have neuroprotective effects, making it a potential candidate for the development of new therapies for neurological disorders.

Advantages and Limitations for Lab Experiments

One potential advantage of N,N'-1,2,5-oxadiazole-3,4-diylbis(3-chloro-1-benzothiophene-2-carboxamide) is its potential as an anticancer agent. However, there are also limitations to its use in laboratory experiments. The compound is highly toxic and requires careful handling to ensure the safety of researchers. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Future Directions

There are several future directions for research on N,N'-1,2,5-oxadiazole-3,4-diylbis(3-chloro-1-benzothiophene-2-carboxamide). One area of interest is the development of new therapies for cancer and other diseases based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential as a neuroprotective agent. Finally, research is needed to explore the potential side effects and limitations of the compound for use in laboratory experiments.

Synthesis Methods

The synthesis of N,N'-1,2,5-oxadiazole-3,4-diylbis(3-chloro-1-benzothiophene-2-carboxamide) involves a multi-step process that includes the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form 3-chloro-1-benzothiophene-2-carbonyl chloride. The resulting compound is then reacted with N,N'-1,2,5-oxadiazole-3,4-diamine in the presence of a base to form the final product.

Scientific Research Applications

N,N'-1,2,5-oxadiazole-3,4-diylbis(3-chloro-1-benzothiophene-2-carboxamide) has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its potential as an anticancer agent, with promising results in vitro. Additionally, the compound has been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the development of new therapies for a range of diseases.

properties

Molecular Formula

C20H10Cl2N4O3S2

Molecular Weight

489.4 g/mol

IUPAC Name

3-chloro-N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H10Cl2N4O3S2/c21-13-9-5-1-3-7-11(9)30-15(13)19(27)23-17-18(26-29-25-17)24-20(28)16-14(22)10-6-2-4-8-12(10)31-16/h1-8H,(H,23,25,27)(H,24,26,28)

InChI Key

YTKSSZGYMRPJMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NON=C3NC(=O)C4=C(C5=CC=CC=C5S4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NON=C3NC(=O)C4=C(C5=CC=CC=C5S4)Cl)Cl

Origin of Product

United States

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